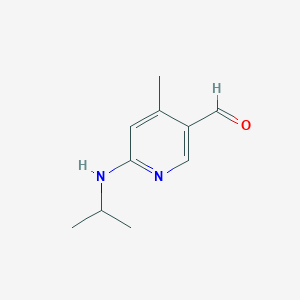
Phthalazin-1-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazin-1-ylmethanamine is a compound belonging to the class of phthalazines, which are bicyclic N-heterocycles. These compounds are characterized by a pyridazine ring fused with a benzene ring. This compound has garnered attention due to its significant biological activities and pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalazin-1-ylmethanamine can be synthesized through various synthetic routes. One common method involves the reaction of bromoalkylphthalazinones with potassium phthalimide, followed by hydrazinolysis and acidification with hydrochloric acid . Another approach includes the use of aminoalkyl phthalazinone derivatives in a one-pot reaction with carbon disulfide, anhydrous phosphoric acid, and different benzyl or propargyl bromides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available and inexpensive scaffolds. The reactions are designed to be short and straightforward, ensuring high yields and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Phthalazin-1-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalazinone derivatives, while reduction reactions may produce phthalazin-1-ylmethanol .
Aplicaciones Científicas De Investigación
Phthalazin-1-ylmethanamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of phthalazin-1-ylmethanamine involves its interaction with various molecular targets and pathways. For instance, it acts as a serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the brain and exerting antidepressant effects . Additionally, it inhibits cyclooxygenase-2 (COX-2) and p38MAP kinase, contributing to its anti-inflammatory and antitumor activities .
Comparación Con Compuestos Similares
Phthalazin-1-ylmethanamine can be compared with other similar compounds, such as:
Phthalazin-1(2H)-one: Known for its antimicrobial and anticancer properties.
Phthalazinone-dithiocarbamate hybrids: These compounds display significant antiproliferative activity against cancer cell lines.
This compound is unique due to its broad spectrum of biological activities and its potential as a versatile precursor in the synthesis of various pharmacologically active compounds .
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
phthalazin-1-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H,5,10H2 |
Clave InChI |
YZWQEYZWPNOFQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



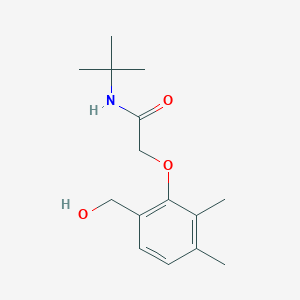
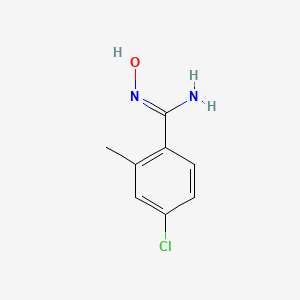
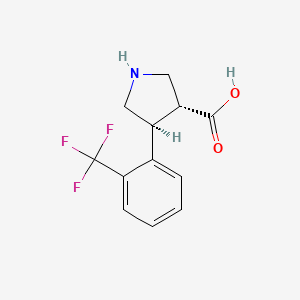
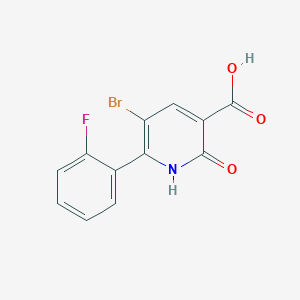





![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)


